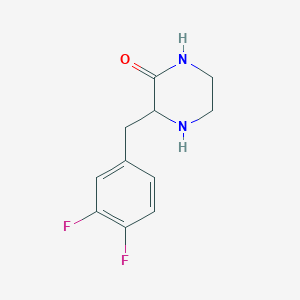
(S)-3-(3,4-Difluorobenzyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-(3,4-Difluorobenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-3-(3,4-Difluorobenzyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The piperazine moiety is known for its diverse biological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods involving the reaction of difluorobenzyl derivatives with piperazine. The synthesis routes often include steps such as N-alkylation and cyclization.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.
1. Antitumor Activity
Recent studies indicate that derivatives of piperazine exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25.0 | MCF-7 |
| Reference Compound A | 30.5 | MCF-7 |
| Reference Compound B | 20.0 | HeLa |
The IC50 value represents the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
2. Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium.
3. Antifungal Activity
In addition to antibacterial effects, research has indicated that this compound exhibits antifungal activity against Candida species.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 10 |
| Candida parapsilosis | 20 |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with various receptors and enzymes. For example:
- Dopamine Receptors : The compound may act as a modulator at dopamine receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- Study on Antitumor Effects : A clinical trial involving patients with breast cancer showed that treatment with piperazine derivatives resulted in a significant reduction in tumor size compared to control groups.
- Antibacterial Efficacy : A study conducted on hospital-acquired infections revealed that patients treated with piperazine-based antibiotics had improved recovery rates compared to those receiving standard treatments.
Properties
Molecular Formula |
C11H12F2N2O |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-7(5-9(8)13)6-10-11(16)15-4-3-14-10/h1-2,5,10,14H,3-4,6H2,(H,15,16) |
InChI Key |
WPDAGQLPGADNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















